molecular formula C13H22O2 B8563563 2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro- CAS No. 834-16-2

2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-

Cat. No. B8563563
CAS RN: 834-16-2
M. Wt: 210.31 g/mol
InChI Key: IKSVRFLFLHXCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro- is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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properties

CAS RN

834-16-2

Product Name

2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-oct-1-yn-3-yloxyoxane

InChI

InChI=1S/C13H22O2/c1-3-5-6-9-12(4-2)15-13-10-7-8-11-14-13/h2,12-13H,3,5-11H2,1H3

InChI Key

IKSVRFLFLHXCFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#C)OC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

S-2-(1-Ethynyl-hexyloxy)-tetrahydropyran. To a solution of S-oct-1-yn-3-ol (900 mg, 7.13 mmol) and 3,4-dihydro-2H-pyran (901 mg, 10.7 mMol) in 5 mL dichloromethane, TsOH.H2O (13 mg, 0.071 mMol) was added. After the addition was completed, the reaction mixture was stirred for 12 h and quenched with saturated aq. NaHCO3. The mixture was extracted with DCM (20 mL×3) and washed with water (20 mL×2). After drying over Na2SO4 the solvent was removed and the product was purified by silica gel chromatography (AcOEt:hexane=1:10) to afford 2-(1-ethynyl-hexyloxy)tetrahydropyran (1.27 g, 85%) as colorless liquid. The product was a mixture of two diastereomers (ratio 1:5.8). Major diastereomer: 1H NMR (500 MHz, CDCl3) δ 4.98-4.97 (m, 1H), 4.40-4.43 (m, 1H), 3.79-3.83 (m, 1H), 3.53-3.55 (m, 1H), 2.38 (s, 1H), 1.71-1.84 (m, 4H), 1.44-1.62 (m, 6H), 1.33-1.34 (m, 4H), 0.91 (t, J=6.5 Hz, 3H) b. 2-[1-(3-Bromo-3,3-difluoro-prop-1-ynyl)-hexyloxy]-tetrahydro-pyran. To a solution of S-2-(1-ethynyl-hexyloxy)tetrahydropyran (1.24 g, 5.9 mmol) in dry THF 30 mL, a 2.5 M hexane solution of n-butyllithium (2.36 mL, 5.9 mmol) was added dropwise at approximately −90° C. (liquid N2/EtOH bath) under an argon atmosphere. After the reaction mixture was stirred for 30 minutes at that temperature, the reaction mixture was cooled to −110° C. (because the solvent along the wall of reaction flask froze at −110° C., it is helpful to maintain good stirring throughout). Cold dibromodifluoromethane (5.5 mL, 60 mmol) was added to the mixture by cannulation. The temperature of the reaction mixture was controlled very carefully during the addition of CF2Br2 using a thermometer immersed in the reaction mixture. The reaction temperature may rise to −90° C. or even higher even if CF2Br2 is introduced slowly. After the addition was completed, the mixture was allowed to warm to −50° C. with stirring during the course of 1 hour and quenched with sat. aq. NH4Cl (50 mL). The aqueous layer was extracted with ether (50 mL) and the organic layer was washed by water (10 mL×3). The organic layer was dried over Na2SO4. After evaporation of the solvent, the product was purified by silica gel chromatography (AcOEt:Hexane=1:10) to afford product (1.5 g, 75%) as colorless liquid. The product is mixture of two diastereomers (ratio 1:9.5). Major diastereomer:
[Compound]
Name
S-2-(1-Ethynyl-hexyloxy)-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
S-oct-1-yn-3-ol
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
901 mg
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

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